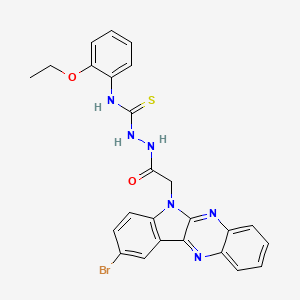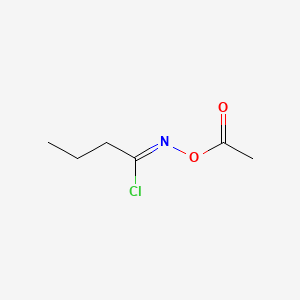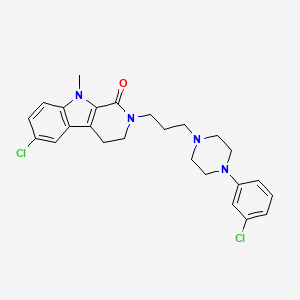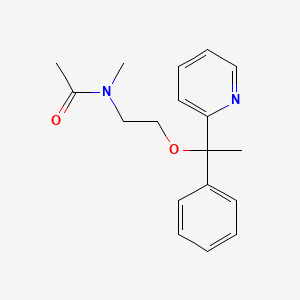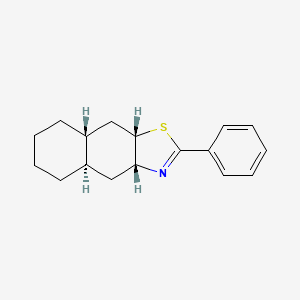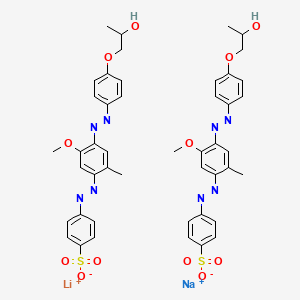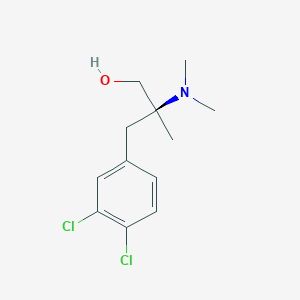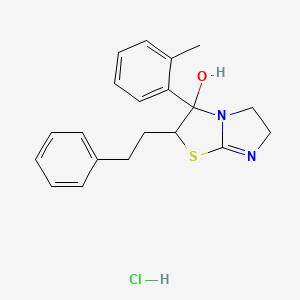![molecular formula C14H17N3 B12707963 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-61-4](/img/structure/B12707963.png)
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with the molecular formula C14H17N3. It is characterized by the presence of two amino groups and a methyl group attached to a benzene ring, along with an aminophenylmethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of benzyl alcohol with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2-Aminophenyl)methyl]-2-methyl-1,3-benzenediamine
- 2-Methyl-5-aminophenol
- 2-(Aminophenyl)-1,3-diaminobenzene
Uniqueness
5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific structural features, such as the presence of both amino and methyl groups on the benzene ring, along with the aminophenylmethyl substituent.
Propiedades
Número CAS |
85586-61-4 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
5-[(2-aminophenyl)methyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-13(16)7-10(8-14(9)17)6-11-4-2-3-5-12(11)15/h2-5,7-8H,6,15-17H2,1H3 |
Clave InChI |
RTVGTDHWAYGHNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)CC2=CC=CC=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


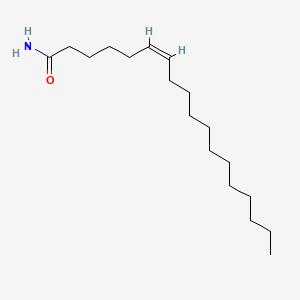
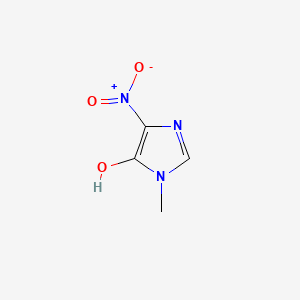
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
